molecular formula C7H4Cl2F3N B1403588 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine CAS No. 1026086-96-3

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1403588
M. Wt: 230.01 g/mol
InChI Key: YBEOZGDYPXFGNV-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N, a CAS Number of 65753-47-1, and a molecular weight of 181.54 .


Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be achieved by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) .

Scientific Research Applications

Synthesis and Application in Herbicides

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is a crucial compound in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, with a notable application in herbicides. The synthesis methods and application trends in these fields have been extensively researched, highlighting the compound's broad utility (Li Zheng-xiong, 2004).

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of derivatives of this compound have been studied, emphasizing its utility in understanding molecular interactions. These studies contribute to the broader understanding of chemical reactions and properties of such compounds (M. S. Chernov'yants et al., 2011).

Synthesis Reaction Principles

Research on the principles of synthesizing 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine reveals key insights into the feasibility and challenges of the process. This includes the effects of electron-withdrawing groups and the role of nitrogen in the pyridine ring (Liu Guang-shen, 2014).

Electrophilic Substitutions and Isomerization

The compound's potential for electrophilic substitutions and isomerization has been explored, revealing pathways for creating diverse chemical structures. This research is crucial for the development of new chemicals and pharmaceuticals (F. Mongin et al., 1998).

Solubility and Molecular Interaction Studies

Studies on the solubility of this compound in various solvents provide insights into its physical properties and interactions at the molecular level. Such research is vital for determining the conditions for chemical reactions and pharmaceutical formulations (A. Jouyban et al., 2017).

Nucleophilic Displacement Reactions

Investigations into the nucleophilic displacement reactions of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine provide valuable information for synthetic chemistry, expanding the possibilities for creating new compounds (A. D. Dunn, 1999).

Coordination Chemistry with Lanthanide Ions

The compound's derivatives have been explored for their coordination chemistry with lanthanide ions. This area of study is significant for materials science and the development of new materials with unique properties (Sylvie L. Pailloux et al., 2009).

Safety And Hazards

2-Chloro-3-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT RE 1 .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOZGDYPXFGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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